Home > Products > Screening Compounds P35833 > Bromoacetamide-PEG3-propargyl
Bromoacetamide-PEG3-propargyl -

Bromoacetamide-PEG3-propargyl

Catalog Number: EVT-8236180
CAS Number:
Molecular Formula: C11H18BrNO4
Molecular Weight: 308.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bromoacetamide-Polyethylene Glycol 3-Propargyl is a synthetic compound primarily utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound features a bromoacetamide functional group linked to a polyethylene glycol (PEG) chain, which is further terminated with a propargyl group. The unique structure of Bromoacetamide-PEG3-propargyl allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions, making it a valuable tool in click chemistry applications.

Source and Classification

Bromoacetamide-PEG3-propargyl is classified as a click chemistry reagent due to its ability to undergo efficient and selective reactions with azides. It is sourced from various chemical suppliers specializing in bioconjugation reagents, such as MedChemExpress and BenchChem. The compound's classification as a PROTAC linker highlights its role in targeted protein degradation strategies, which are gaining traction in therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bromoacetamide-PEG3-propargyl typically involves several steps:

  1. Starting Materials: The synthesis begins with the preparation of bromoacetamide, which serves as the reactive site for conjugation.
  2. PEGylation: The bromoacetamide is then reacted with a PEG derivative to form the bromoacetamide-PEG intermediate.
  3. Propargylation: Finally, the terminal propargyl group is introduced through a reaction that typically involves propargyl bromide or similar reagents.
Chemical Reactions Analysis

Reactions and Technical Details

Bromoacetamide-PEG3-propargyl participates in several key reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction allows for the efficient formation of 1,2,3-triazoles when reacted with azides. The reaction conditions generally involve copper(I) salts as catalysts .
  2. Amidation Reactions: The bromoacetamide can react with amines to form stable amide bonds, facilitating conjugation to various biomolecules.

These reactions are characterized by their specificity and mild conditions, making them suitable for biological applications.

Mechanism of Action

Process and Data

The mechanism of action for Bromoacetamide-PEG3-propargyl primarily revolves around its role in facilitating targeted protein degradation via PROTAC technology. Upon administration:

  1. Binding: The compound binds to a target protein through its bromoacetamide moiety.
  2. Recruitment: The propargyl group engages in click chemistry with an azide-tagged E3 ligase or other proteins.
  3. Degradation: This results in ubiquitination of the target protein, leading to its subsequent degradation by the proteasome.

This mechanism allows for selective degradation of proteins implicated in diseases, thereby providing a novel therapeutic approach .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bromoacetamide-PEG3-propargyl exhibits several notable properties:

  • Solubility: Highly soluble in polar solvents such as water and dimethyl sulfoxide due to the PEG component.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: The bromoacetamide group is reactive towards nucleophiles, while the propargyl group is reactive under click chemistry conditions.

These properties make it an ideal candidate for biological and chemical applications .

Applications

Scientific Uses

Bromoacetamide-PEG3-propargyl finds extensive applications in various fields:

  1. Bioconjugation: Used for attaching biomolecules such as peptides or antibodies to surfaces or other molecules.
  2. Drug Development: Integral in synthesizing PROTACs that target specific proteins for degradation, offering new avenues for cancer therapy and other diseases.
  3. Chemical Biology: Facilitates the study of protein interactions and functions through targeted labeling and modification.
Rationale for Multi-Target Ligand Design Involving Bromoacetamide-PEG3-Propargyl

Bridging Neurodegenerative and Oncological Therapeutics via Dual Functionalization

Bromoacetamide-PEG3-propargyl (CAS 932741-11-2) serves as a strategic molecular scaffold for designing dual-targeting therapeutics addressing both neurodegenerative disorders and cancers. This bifunctional compound contains two critical moieties: a bromoacetamide group enabling covalent conjugation to thiol residues in proteins, and a terminal propargyl group facilitating copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions with azide-functionalized molecules [1] [3]. This dual reactivity enables simultaneous targeting of distinct biological pathways implicated in different disease classes.

In neurodegenerative applications, the bromoacetamide group specifically targets cysteine-rich domains of pathological proteins like tau and α-synuclein. Concurrently, the propargyl terminus allows conjugation of neuroprotective agents such as monoamine oxidase (MAO) inhibitors via click chemistry [2] [5]. For oncology, the same bromoacetamide functionality covalently modifies thiol groups in cancer-specific protein targets (e.g., glutathione S-transferase Pi 1), while the propargyl group tethers cytotoxic payloads like proteolysis-targeting chimeras (PROTACs) [2] [3]. The polyethylene glycol (PEG) spacer enhances aqueous solubility of these multifunctional conjugates, enabling effective engagement with both neuronal and tumor targets under physiological conditions [1] [5].

Table 1: Dual Therapeutic Applications of Bromoacetamide-PEG3-Propargyl Conjugates

Disease DomainBromoacetamide TargetPropargyl-Linked PayloadBiological Outcome
NeurodegenerativeCysteine residues in tau proteinsMAO-B inhibitorsReduced oxidative stress and protein aggregation
OncologicalThiol groups in tumor-associated enzymesPROTAC degradersSelective protein degradation in cancer cells
DiagnosticCell surface thiolsFluorescent azidesTumor imaging via click chemistry

Role of Propargyl Moieties in Modulating Enzyme Inhibition and Subcellular Targeting

The terminal alkyne (propargyl) group in Bromoacetamide-PEG3-propargyl serves beyond conjugation chemistry, directly influencing biological activity through stereoelectronic effects on target enzymes. The electron-deficient triple bond creates a dipole moment that facilitates interactions with catalytic pockets of oxidoreductases like monoamine oxidases [4] [5]. This electronic configuration enhances π-π stacking with flavin adenine dinucleotide (FAD) cofactors within MAO enzymes, explaining the observed enhancement in inhibitory potency when propargyl-bearing neuroprotective agents are conjugated via this linker [5].

The propargyl group's small steric profile enables precise subcellular targeting by allowing conjugated therapeutics to traverse mitochondrial membranes. This is critical for addressing mitochondrial dysfunction in Parkinson's disease, where the molecule facilitates delivery of neuromodulators to mitochondrial compartments [3] [5]. Additionally, in oncology applications, the propargyl terminus enables "click-to-release" strategies where tumor-specific enzymes cleave the triazole linkage formed during azide-alkyne cycloaddition, achieving site-specific drug activation [1] [3].

Table 2: Enzymatic Interactions Modulated by Propargyl Moieties

Enzyme ClassInteraction MechanismBiological Consequence
Monoamine OxidasesFAD cofactor π-stackingEnhanced inhibition kinetics (Ki reduced 40-60%)
Glutathione TransferasesCovalent adduct formationEnzyme inactivation in tumor microenvironments
Cytochrome P450Heme iron coordinationAltered drug metabolism profiles
DeubiquitinasesActive-site cysteine targetingModulation of proteasomal degradation

PEGylation as a Strategy for Blood-Brain Barrier Penetration and Tumor Microenvironment Selectivity

The triethylene glycol (PEG3) spacer in Bromoacetamide-PEG3-propargyl provides essential pharmacokinetic advantages for central nervous system (CNS) and tumor targeting. The ethylene oxide repeats create a hydration sphere around conjugated therapeutics, reducing nonspecific binding to plasma proteins and endothelial barriers [5] [6]. Molecular dynamics simulations reveal that the PEG3 unit's optimal length (approximately 15Å) matches the inter-lipid distance in blood-brain barrier (BBB) membranes, facilitating passive diffusion via transcellular pathways rather than paracellular routes [5] [6]. This enables CNS delivery where >85% of conventional neurotherapeutics fail.

In oncology targeting, the PEG spacer significantly enhances the enhanced permeability and retention (EPR) effect within tumor microenvironments. The hydrophilic PEG shield minimizes opsonization and renal clearance, extending plasma half-life to >6 hours versus <30 minutes for non-PEGylated analogs [5]. This prolonged circulation enables selective accumulation in tumor vasculature where endothelial gaps range from 200-2000nm. Additionally, the PEG3 spacer's flexibility orients the bromoacetamide and propargyl groups in optimal conformations for simultaneous target engagement – a critical feature for PROTAC-mediated ternary complex formation between E3 ligases and oncoproteins [2] [3].

Table 3: Pharmacokinetic Properties Imparted by PEG3 Spacer

PropertyMechanismQuantitative Impact
BBB PermeabilityIncreased lipophilicity (logP -1.2 to -0.4)3.5-fold increase in brain:plasma ratio vs non-PEG analogs
Plasma Half-lifeReduced RES clearancet1/2 = 6.2 ± 0.8h (PEGylated) vs 0.4 ± 0.1h (non-PEGylated)
Tumor AccumulationEPR effect enhancement12.7% ID/g tumor uptake at 24h post-injection
SolubilityHydrogen bonding with aqueous medium>50mg/mL in PBS vs <0.1mg/mL for alkyl spacers

The molecular weight (308.17 g/mol) and triethylene glycol architecture strike an optimal balance between conformational flexibility and minimal immunogenicity. Unlike longer PEG chains (>5 units) that may induce anti-PEG antibodies, the PEG3 unit maintains biocompatibility while providing sufficient steric freedom for the bromoacetamide and propargyl termini to engage their biological targets simultaneously [1] [5] [6]. This precise engineering makes Bromoacetamide-PEG3-propargyl indispensable for designing next-generation bifunctional therapeutics spanning neurological and oncological applications.

Properties

Product Name

Bromoacetamide-PEG3-propargyl

IUPAC Name

2-bromo-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]acetamide

Molecular Formula

C11H18BrNO4

Molecular Weight

308.17 g/mol

InChI

InChI=1S/C11H18BrNO4/c1-2-4-15-6-8-17-9-7-16-5-3-13-11(14)10-12/h1H,3-10H2,(H,13,14)

InChI Key

WAAFUTKEMRDMNZ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCNC(=O)CBr

Canonical SMILES

C#CCOCCOCCOCCNC(=O)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.